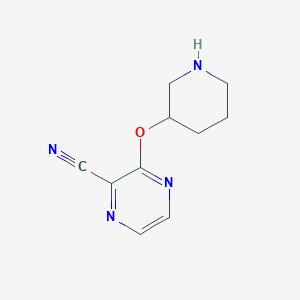

3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C10H12N4O and a molecular weight of 204.23 g/mol . This compound is known for its unique structural features, which include a piperidine ring attached to a pyrazine ring via an oxygen atom and a nitrile group at the 2-position of the pyrazine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile typically involves the reaction of piperidine derivatives with pyrazine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated pyrazine compound in the presence of a base . The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 3-(Piperidin-3-yloxy)pyrazine-2-carboxamide

- 3-(Piperidin-3-yloxy)pyrazine-2-carboxylic acid

- 3-(Piperidin-3-yloxy)pyrazine-2-methylamine

Uniqueness

3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and interaction with biological targets, supported by data tables and relevant research findings.

Structural Overview

The compound consists of a pyrazine ring linked to a piperidine moiety through an ether functional group. Its molecular formula is C12H14N4O, with a molecular weight of approximately 230.26 g/mol. The structural complexity of this compound allows for diverse biological activities, which are crucial for its potential medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, studies have indicated its potential as a dual ligand for histamine H3 and sigma-1 receptors , which are implicated in the modulation of pain pathways. This dual activity suggests that the compound may be effective in treating nociceptive and neuropathic pain conditions .

Comparative Biological Activity

A comparative analysis of structurally similar compounds reveals the unique therapeutic potential of this compound. The following table summarizes the biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-(4-Aminophenyl)-4-methylpiperidinyl)-2-pyrazinecarbonitrile | Piperidine ring, pyrazine core | Antitumor activity |

| 4-(Piperidinyl)-pyrimidinone derivatives | Piperidine moiety | Antimicrobial properties |

| Pyridazinone derivatives | Similar heterocyclic structure | Inhibition of tyrosine kinases |

The unique combination of piperidine, pyrazine, and carbonitrile in this compound distinguishes it from these compounds, potentially offering unique therapeutic opportunities.

Synthesis and Modifications

Recent advancements in synthetic methodologies have enabled the optimization of reaction conditions for synthesizing this compound, enhancing yields and reducing reaction times. Various synthetic routes have been explored to modify the compound for improved biological activity or to create analogs with distinct properties.

Case Studies and Research Findings

- Pain Management Studies : A research study demonstrated that derivatives of piperidine-based compounds exhibit significant analgesic effects in both nociceptive and neuropathic pain models. The compound's ability to modulate histamine H3 and sigma-1 receptors was highlighted as a novel mechanism for pain relief .

- Anticancer Activity : Another study explored the anticancer properties of related pyrazine derivatives, revealing that modifications in the piperidine structure could enhance cytotoxicity against various cancer cell lines. This suggests that this compound may also possess anticancer potential worth investigating further .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile with high purity?

- Methodological Answer : Synthesis requires multi-step protocols, including:

- Step 1 : Formation of the pyrazine-carbonitrile core via nucleophilic substitution or condensation reactions.

- Step 2 : Introduction of the piperidin-3-yloxy group through etherification under controlled pH (7–9) and temperature (60–80°C) to avoid side reactions.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound.

Key parameters: - Solvent selection (e.g., DMF or THF for solubility) .

- Monitoring reaction progress with TLC or LC-MS to optimize yield (typically 45–65%) .

- Avoiding hydrolysis of the carbonitrile group by maintaining anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies protons and carbons in the pyrazine ring (δ 8.2–8.6 ppm for pyrazine protons) and piperidine moiety (δ 1.5–3.5 ppm for methylene groups) .

- 2D NMR (COSY, HSQC) resolves connectivity between the piperidine oxygen and pyrazine ring .

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of the piperidinyloxy group at m/z 150–160) .

- Infrared Spectroscopy (IR) : Detects nitrile stretching (~2200 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., cell type, enzyme isoforms). Mitigation strategies include:

- Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) assays .

- Physicochemical Profiling : Assess compound stability (e.g., pH-dependent degradation in PBS buffers) and membrane permeability (PAMPA assay) to rule out false negatives .

- Statistical Analysis : Apply Bland-Altman plots or meta-analysis to quantify inter-assay variability .

Q. What computational approaches are recommended for predicting the binding affinity of this compound to kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., hydrogen bonds with hinge-region residues like Met119 in JAK2) .

- Molecular Dynamics (MD) Simulations : Analyze binding stability over 100-ns trajectories (AMBER or GROMACS) to identify critical residue contacts .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., gatekeeper residue substitutions) to predict resistance mechanisms .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced selectivity?

- Methodological Answer :

- Analog Synthesis : Modify the piperidine ring (e.g., N-methylation) or pyrazine substituents (e.g., halogenation at C5) to probe steric/electronic effects .

- In Vitro Profiling : Test analogs against kinase panels (e.g., Eurofins KinaseProfiler™) to map off-target effects.

- Co-crystallization : Resolve X-ray structures (2.0–2.5 Å resolution) of lead compounds bound to targets (e.g., PI3Kγ) to guide rational design .

Q. Data Contradiction Analysis

Q. Why do solubility predictions for this compound vary between computational models and experimental measurements?

- Methodological Answer : Discrepancies arise from:

- Model Limitations : QSPR tools like ALOGPS often underestimate log P for polar nitriles. Validate with shake-flask experiments (e.g., log P = 1.8 ± 0.2 in octanol/water) .

- Polymorphism : Crystallinity differences (amorphous vs. crystalline forms) alter solubility. Characterize via PXRD and DSC .

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

3-piperidin-3-yloxypyrazine-2-carbonitrile |

InChI |

InChI=1S/C10H12N4O/c11-6-9-10(14-5-4-13-9)15-8-2-1-3-12-7-8/h4-5,8,12H,1-3,7H2 |

InChI Key |

ZXQPUTLHXJSNIP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)OC2=NC=CN=C2C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.